Product packaging for 4-Ethyl-2,3-difluorobenzoic acid(Cat. No.:CAS No. 1429636-88-3)

4-Ethyl-2,3-difluorobenzoic acid

Cat. No.: B3031089
CAS No.: 1429636-88-3
M. Wt: 186.15
InChI Key: YAFRUIMPERQEFC-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Aromatic Carboxylic Acids in Modern Organic Synthesis

Fluorinated aromatic carboxylic acids represent a cornerstone class of building blocks in modern organic synthesis. The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced functional materials. hokudai.ac.jp These compounds are not merely simple acids; the presence of fluorine can dramatically alter the physical, chemical, and biological properties of the parent molecule.

The synthesis of these valuable compounds has evolved significantly. Modern techniques, such as organic electrolysis, have enabled the regioselective synthesis of a wide variety of fluorine-containing aromatic carboxylic acids from readily available fluoroaromatics and carbon dioxide, often achieving high yields. hokudai.ac.jp Such methods are crucial as they provide access to novel compounds that are difficult to produce via traditional synthetic routes. hokudai.ac.jp Furthermore, the development of efficient catalytic systems, like the use of metal-organic frameworks (MOFs) for esterification, facilitates their derivatization, which is essential for applications such as their use as chemical tracers in hydrogeological studies and enhanced oil recovery. rsc.org The amide bond, a fundamental linkage in countless pharmaceuticals, is also a key target for derivatization, with methods being developed for the direct coupling of fluorinated carboxylic acids and amines under mild conditions. acs.org

Strategic Importance of Polyfluorinated Benzoic Acid Derivatives in Chemical Sciences

The strategic importance of polyfluorinated benzoic acid derivatives—those bearing multiple fluorine atoms on the aromatic ring—is well-established in the chemical sciences. The substitution pattern of fluorine atoms on the benzene (B151609) ring allows for fine-tuning of a molecule's properties, including its acidity, lipophilicity, and metabolic stability. This makes polyfluorinated benzoic acids and their derivatives highly sought-after intermediates. sigmaaldrich.com

In pharmaceutical research, these compounds are key intermediates for synthesizing complex molecules, including certain types of antibiotics. semanticscholar.orgresearchgate.net For instance, derivatives of 2,4-difluorobenzoic acid are used in the synthesis of quinolone carboxylic acid antibacterials. semanticscholar.orgresearchgate.net The development of synthetic routes to access specific isomers, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the demand for these tailored building blocks. semanticscholar.org The unique electronic properties conferred by multiple fluorine substituents are also harnessed in material science, where polyfluorinated compounds can be used in the creation of specialized polymers and other advanced materials. acs.org The synthesis of these molecules can involve multi-step pathways including nitration, reduction, diazotization, and hydrolysis to achieve the desired substitution pattern. semanticscholar.orgresearchgate.net

Specific Research Focus on 4-Ethyl-2,3-difluorobenzoic Acid as a Representative Fluoroaromatic Synthon

Within the broad class of fluoroaromatics, this compound emerges as a representative synthon—a molecular fragment used as a building block in chemical synthesis. Its structure combines a polyfluorinated benzene ring with a carboxylic acid functional group and an ethyl substituent, offering multiple points for chemical modification.

While extensive, specific research on this particular molecule is not as widespread as for some other isomers, its value lies in its potential as an intermediate for more complex target molecules in medicinal and materials chemistry. Its physical and chemical properties are defined by the interplay of its constituent parts. The difluoro substitution pattern influences the electronic nature of the aromatic ring and the acidity of the carboxyl group, while the ethyl group provides a lipophilic handle. This compound is typically available as a solid with a high purity (e.g., 97%). sigmaaldrich.com

Below are the key chemical properties of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 1429636-88-3
Molecular Formula C₉H₈F₂O₂
InChI Key YAFRUIMPERQEFC-UHFFFAOYSA-N
Physical Form Solid
Purity 97%

Data sourced from Sigma-Aldrich. sigmaaldrich.com

As a synthon, this compound can be utilized in reactions typical for carboxylic acids, such as esterification or conversion to an acyl halide, to couple it with other molecules. The aromatic ring itself can potentially undergo further substitution reactions, making it a versatile starting material for creating a library of new chemical entities for screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B3031089 4-Ethyl-2,3-difluorobenzoic acid CAS No. 1429636-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2,3-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFRUIMPERQEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301153
Record name 4-Ethyl-2,3-difluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429636-88-3
Record name 4-Ethyl-2,3-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429636-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2,3 Difluorobenzoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹⁹F, and ¹³C NMR, as well as two-dimensional (2D) techniques, a complete picture of the atomic connectivity and spatial arrangement of 4-Ethyl-2,3-difluorobenzoic acid can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number and environment of its hydrogen atoms. The spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

The ethyl group will present as a characteristic quartet and triplet pattern due to spin-spin coupling. uic.edu The methylene (B1212753) (-CH₂) protons, being adjacent to the aromatic ring, are deshielded and will appear as a quartet at approximately 2.6-2.8 ppm. These protons are split by the three neighboring methyl (-CH₃) protons. The methyl protons will appear as a triplet around 1.2 ppm, split by the two adjacent methylene protons. chemicalbook.com

The aromatic region of the spectrum will display more complex patterns due to the influence of the fluorine and carboxylic acid substituents. The two aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The proton at the C5 position is expected to be a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine at F3. The proton at the C6 position will likely appear as a doublet, split by the neighboring proton at C5. The exact chemical shifts will depend on the specific electronic effects of the substituents. For comparison, the aromatic protons in ethylbenzene (B125841) appear in the range of 7.0 to 7.45 ppm. chemicalbook.comdocbrown.info The carboxylic acid proton (-COOH) will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
-COOH >10 Singlet (broad) N/A
Aromatic-H (C5) 7.0 - 8.0 Doublet of Doublets J(H-H), J(H-F)
Aromatic-H (C6) 7.0 - 8.0 Doublet J(H-H)
-CH₂- 2.6 - 2.8 Quartet J(H-H)

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides a wide chemical shift range, which is very sensitive to the local electronic environment, making it excellent for distinguishing between non-equivalent fluorine atoms. slideshare.netthermofisher.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C3 positions. The chemical shifts for aromatic fluorine compounds typically appear between +80 and +170 ppm relative to a standard like CFCl₃. ucsb.edu The fluorine at C2, being ortho to the carboxylic acid group, will likely experience a different electronic environment and thus have a different chemical shift compared to the fluorine at C3. Furthermore, these fluorine signals will likely appear as doublets due to coupling with each other (³J(F-F)) and may exhibit further splitting from coupling to nearby protons (J(H-F)). For instance, in 3-bromo-4-fluorobenzoic acid, the fluorine signal appears at -98.11 ppm. rsc.org

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
F (C2) -100 to -150 Doublet of Doublets J(F-F), J(H-F)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in single lines for each unique carbon atom.

In this compound, nine distinct signals are expected in the ¹³C NMR spectrum. The carboxylic acid carbon (-COOH) is the most deshielded, appearing around 165-175 ppm. docbrown.infochemicalbook.com The aromatic carbons will have chemical shifts in the range of 110-160 ppm. The carbons directly bonded to fluorine (C2 and C3) will show large one-bond C-F coupling constants. The ethyl group carbons will appear at higher field (more shielded), with the -CH₂- carbon around 25-30 ppm and the -CH₃ carbon around 15 ppm. chemicalbook.com For comparison, the aromatic carbons in benzoic acid appear at approximately 128.5, 129.4, 130.3, and 133.9 ppm. chemicalbook.com

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH 165 - 175
Aromatic C-F (C2, C3) 140 - 160 (with C-F coupling)
Aromatic C-H (C5, C6) 115 - 135
Aromatic C-COOH (C1) 125 - 135
Aromatic C-Ethyl (C4) 140 - 150
-CH₂- 25 - 30

To definitively assign these signals and elucidate the connectivity of the molecule, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ustc.edu.cnlibretexts.org

HSQC correlates proton signals with the signals of directly attached carbons. researchgate.netcolumbia.edu This would allow for the unambiguous assignment of the protonated aromatic carbons (C5 and C6) and the carbons of the ethyl group (-CH₂ and -CH₃).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the substituted benzene (B151609) ring.

Carboxylic Acid Vibrations : A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

Fluorinated Aromatic Moieties : The C-F stretching vibrations will produce strong absorption bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be characteristic of the substitution pattern.

Ethyl Group Vibrations : The C-H stretching vibrations of the ethyl group will be observed in the 2850-2960 cm⁻¹ region, and the C-H bending vibrations will appear around 1375-1465 cm⁻¹.

The combination of these characteristic bands in both IR and Raman spectra provides a unique fingerprint for this compound, confirming the presence of its key functional groups. Studies on perfluorocarboxylic acids have shown that the C-F stretching modes are typically very intense in the IR spectrum. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Furthermore, this technique elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. For carboxylic acids, a common and strong interaction is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. ed.ac.uk

In addition to this primary interaction, other weaker interactions are expected to play a significant role in the crystal packing of this compound. These include:

C-H···F Interactions : These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with a fluorine atom of a neighboring molecule. The presence of two fluorine atoms and multiple C-H bonds (both aromatic and aliphatic) makes these interactions likely. ed.ac.ukacs.org

π-π Stacking : The aromatic rings of adjacent molecules may stack on top of each other, offset to minimize repulsion. nih.gov

C-H···O Interactions : The hydrogen atoms of the ethyl group or the aromatic ring may interact with the oxygen atoms of the carboxylic acid group of a nearby molecule.

The crystal structure of related fluorobenzoic acids often reveals complex networks of these interactions, which collectively determine the final crystal packing. nih.govnih.gov A detailed crystallographic study of this compound would provide a definitive picture of its solid-state architecture and the hierarchy of intermolecular forces at play.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction (scXRD) is a definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal. For this compound and its analogues, scXRD studies provide invaluable insights into their molecular conformation, including bond lengths, bond angles, and torsional angles, as well as the intricate details of their crystal packing.

Studies on related fluorinated benzoic acids have demonstrated the impact of fluorine substitution on crystal packing. For example, the crystal structures of 2- and 3-fluorobenzoic acid show that C–H···F interactions play a significant role in their packing. researchgate.net Similarly, in 4-fluoro-2-(phenylamino)benzoic acid, two independent molecules in the asymmetric unit exhibit slight conformational differences and are linked by pairwise O—H⋯O hydrogen bonds to form acid-acid dimers, which are further connected by weak C—H⋯F interactions. iucr.orgiucr.org

The conformation of the carboxylic acid group relative to the phenyl ring is a key feature. In many benzoic acid derivatives, the carboxylic acid group is twisted out of the plane of the aromatic ring. This "ortho-effect," driven by steric repulsion between the substituent at the ortho position and the carboxylic acid group, can impact the acidity and intermolecular interactions. youtube.com

The determination of crystal structures for a series of substituted benzoic acids allows for a systematic investigation of how different functional groups affect the supramolecular architecture. This information is crucial for understanding and predicting the physical properties of these materials.

Table 1: Crystallographic Data for Selected Fluorinated Benzoic Acid Analogues

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,3-Difluorobenzoic acid nih.govMonoclinicP2₁/c3.7616.52026.52192.27649.84
4-Fluoro-2-(phenylamino)benzoic acid (Molecule A) iucr.org------------------------
4-Fluoro-2-(phenylamino)benzoic acid (Molecule B) iucr.org------------------------
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.comTriclinicP-15.930810.969514.7966100.501900.074

Powder X-ray Diffraction for Polymorphism and Crystal Engineering Studies

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid material. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.

In the context of this compound and its analogues, PXRD is instrumental in screening for polymorphism. By comparing the PXRD patterns of different batches of a compound prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), one can identify the presence of different polymorphs. The unique set of diffraction peaks in a PXRD pattern serves as a fingerprint for a specific crystalline form.

Crystal engineering, the design and synthesis of functional solid-state structures with desired properties, heavily relies on understanding and controlling polymorphism. For fluorinated benzoic acids, PXRD studies can reveal how subtle changes in molecular structure, such as the position of fluorine atoms or the nature of other substituents, can lead to different packing arrangements and potentially new polymorphs. researchgate.netacs.org For instance, studies on cocrystallization of benzoic acid with its poly-fluoro substituents have shown a gradation from solid solutions to cocrystals, a phenomenon that can be tracked using PXRD. acs.org

Furthermore, PXRD is crucial for monitoring phase transitions between polymorphs as a function of temperature or pressure. Variable-temperature PXRD (VT-PXRD) can be used to identify the temperatures at which a compound transforms from one polymorphic form to another. nih.gov This information is vital for determining the most stable polymorph under specific conditions.

The combination of PXRD with computational methods, such as crystal structure prediction (CSP), offers a powerful approach to exploring the polymorphic landscape of a molecule. nih.gov CSP can generate a set of energetically plausible crystal structures, and their calculated PXRD patterns can then be compared with experimental data to identify and characterize known and potential new polymorphs.

Analysis of Aromatic Stacking Interactions within Crystal Lattices

Aromatic stacking interactions, also known as π-π interactions, are non-covalent interactions that occur between aromatic rings. These interactions play a crucial role in the crystal packing of many organic molecules, including this compound and its analogues. The nature and geometry of these interactions are influenced by the electronic properties of the aromatic rings.

In fluorinated aromatic compounds, the presence of highly electronegative fluorine atoms significantly alters the electron distribution of the benzene ring, creating a π-acidic (electron-deficient) character. nih.gov This can lead to favorable stacking interactions with electron-rich aromatic systems. For example, hexafluorobenzene, a π-acidic molecule, readily forms co-crystals with electron-rich aromatics like mesitylene (B46885) through π-π stacking. nih.govacs.org

The introduction of fluorine atoms can also disrupt the typical π-π stacking observed in non-fluorinated analogues. rsc.org The electrostatic repulsion between the partially negative fluorine atoms can lead to offset or displaced stacking arrangements rather than a face-to-face orientation. The analysis of crystal structures of halobenzenes has shown that fluorine-containing compounds exhibit fewer instances of "Symthon I" π-π stacking and more examples of offset translations. rsc.org

In the crystal lattice of this compound, the difluorinated phenyl ring is expected to influence the aromatic stacking interactions. The specific geometry of these interactions, such as the centroid-to-centroid distance and the slip angle between adjacent rings, can be precisely determined from single-crystal X-ray diffraction data. These parameters provide insight into the strength and nature of the stacking forces.

The interplay between π-π stacking and other non-covalent interactions, such as hydrogen bonding, is also a critical aspect of the crystal engineering of these compounds. In some cases, π-π stacking can be the dominant force driving crystal packing, while in others, it may be secondary to stronger hydrogen bonding networks. cam.ac.uk Understanding these competing interactions is essential for predicting and controlling the solid-state structures of fluorinated benzoic acids.

Table 2: Typical Geometries of Aromatic Stacking Interactions

Interaction TypeCentroid-Centroid Distance (Å)Description
Face-to-Face~3.3 - 3.8Parallel arrangement of aromatic rings.
Parallel-Displaced~3.3 - 3.8Parallel rings that are slipped relative to one another.
T-shaped (Edge-to-Face)~4.5 - 5.5The edge of one aromatic ring points towards the face of another.

Characterization of Non-Covalent Interactions, including C-H…F, F…F, and C-H…O Hydrogen Bonds

C-H···F Hydrogen Bonds: The C-H···F interaction is a type of weak hydrogen bond where a carbon-bound hydrogen atom acts as the donor and a fluorine atom as the acceptor. acs.org The strength of this interaction is influenced by the acidity of the C-H donor and the local electronic environment of the fluorine acceptor. In fluorinated aromatic compounds, the presence of electron-withdrawing fluorine atoms can increase the acidity of the aromatic C-H protons, making them more effective hydrogen bond donors. acs.org Crystal structure analyses of various fluorobenzenes have provided clear evidence for the existence and structural importance of C-H···F interactions. researchgate.netacs.org In the crystal packing of 2,3-difluorobenzoic acid, these interactions help to hold the dimer stacks together. nih.gov

C-H···O Hydrogen Bonds: C-H···O interactions are weak hydrogen bonds where a C-H group acts as a donor and an oxygen atom (in this case, from the carbonyl group of the carboxylic acid) serves as the acceptor. wikipedia.org These interactions are frequently observed in the crystal structures of carboxylic acids and their derivatives, contributing to the stability of the crystal lattice. nih.gov The geometry of C-H···O interactions is characterized by the C···O distance and the C-H···O angle. wikipedia.org

The interplay of these various non-covalent interactions creates a complex and intricate supramolecular architecture. A detailed analysis of the crystal structure of this compound and its analogues, obtained through single-crystal X-ray diffraction, allows for the precise characterization of these interactions and a deeper understanding of the principles governing their crystal engineering.

Table 3: Common Non-Covalent Interactions in Fluorinated Benzoic Acids

InteractionDonorAcceptorTypical Distance (Å)
C-H···FC-HF2.2 - 2.8
F···FFF> 2.7 (sum of van der Waals radii)
C-H···OC-HO2.2 - 3.2
O-H···OO-HO1.6 - 2.0

Advanced Applications and Supramolecular Chemistry of 4 Ethyl 2,3 Difluorobenzoic Acid

Utilization in Materials Science and Engineering

The unique combination of a rigid aromatic core, functional groups capable of hydrogen bonding, and the electronic influence of fluorine atoms positions 4-Ethyl-2,3-difluorobenzoic acid as a valuable building block in materials science.

Precursors for Advanced Polymer Synthesis and Organic Materials Development

Substituted benzoic acids are fundamental precursors in the synthesis of advanced polymers such as polyesters and polyamides. The carboxylic acid group of this compound can readily undergo polymerization reactions. The incorporation of the difluoro-ethyl-phenyl group into a polymer backbone is expected to impart several desirable properties:

Thermal Stability: The presence of fluorine atoms enhances the thermal stability of polymers due to the high strength of the carbon-fluorine bond.

Chemical Resistance: Fluorination typically increases a material's resistance to chemical attack and reduces its surface energy, leading to hydrophobic and oleophobic properties.

Dielectric Properties: The introduction of fluorine can lower the dielectric constant of polymers, making them suitable for applications in microelectronics and high-frequency communication.

Solubility and Processability: The ethyl group can enhance the solubility of the monomer and the resulting polymer in organic solvents, improving processability.

Integration into Liquid Crystalline Systems and Optoelectronic Materials

The rigid, rod-like shape of benzoic acid derivatives is a key feature for the formation of liquid crystalline phases. Fluorinated benzoic acids, in particular, have been studied for their ability to form such mesophases through the self-assembly of hydrogen-bonded dimers.

For this compound, the formation of a dimeric structure via hydrogen bonding of the carboxylic acid groups would create a larger, elongated molecular entity. This structure is conducive to the formation of liquid crystal phases, such as nematic or smectic phases. The fluorine and ethyl substituents would play a crucial role in fine-tuning the intermolecular interactions and, consequently, the physical properties of the liquid crystalline material, including its clearing point, viscosity, and dielectric anisotropy. These properties are critical for applications in displays and optical switching devices.

Applications in Emerging Technologies, exemplified by Perovskite Solar Cells

In the field of photovoltaics, fluorinated organic molecules are increasingly used as additives to enhance the performance and stability of perovskite solar cells (PSCs). acs.orgresearchgate.net Research has shown that fluorinated benzoic acids can act as passivating agents, neutralizing defects at the surface and grain boundaries of the perovskite thin film. researchgate.net

The proposed mechanism involves multiple interactions:

The carboxylic acid group can coordinate with uncoordinated lead (Pb²⁺) ions, which are common defect sites in perovskite crystals.

The highly electronegative fluorine atoms can form hydrogen bonds with the organic cations (e.g., methylammonium) in the perovskite structure. researchgate.net

The hydrophobic nature of the fluorinated aromatic ring can help repel moisture, a primary cause of perovskite degradation.

By adding fluorinated compounds, researchers have achieved significant improvements in power conversion efficiency (PCE) and long-term stability. acs.orgresearchgate.net this compound, with its combination of a carboxylic acid, fluorine atoms, and a hydrophobic ethyl group, is a strong candidate for such an application, potentially leading to more efficient and durable solar cells.

Table 1: Effect of Fluorinated Additives on Perovskite Solar Cell (PSC) Performance

AdditiveKey Interaction MechanismObserved Improvement in PSCsReference
Fluorinated Benzoic AcidsChelation with Pb²⁺ ions and hydrogen bonding with organic cations.Increased activation energy for nucleation, leading to better film quality. researchgate.net
Tetrafluorophthalic anhydride (B1165640) (4FPA)Defect passivation via fluorine and carbonyl groups; forms hydrogen bonds with perovskite cations.PCE increased from 21.49% to 23.21%; enhanced thermal and humidity stability. acs.org
2-Amino-5-iodobenzoic acid (AIBA)Passivates trap states, facilitating photoexcited charge transfer and reducing recombination.Achieved PCE of 20.23%; enhanced UV, thermal, and moisture stability. nih.gov

Supramolecular Assembly and Crystal Engineering

Crystal engineering relies on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. Benzoic acids are classic building blocks in this field due to their predictable hydrogen-bonding behavior.

Formation of Hydrogen-Bonded Supramolecular Networks

The primary and most robust intermolecular interaction for carboxylic acids is the formation of a cyclic dimer through two O-H···O hydrogen bonds. This is a well-established motif for benzoic acid and its derivatives, including fluorinated analogues like 2,3-difluorobenzoic acid. sigmaaldrich.com

Beyond this primary dimerization, weaker interactions involving the fluorine atoms come into play. C-H···F and C-H···O interactions can link the dimers into more complex, higher-dimensional networks. sigmaaldrich.com Solid solutions of benzoic acid and 4-fluorobenzoic acid have shown that C–H···F hydrogen bonds become more significant as the fluorine content increases. acs.org For this compound, these secondary interactions would be critical in dictating the final crystal packing arrangement, influencing properties like melting point and solubility.

Self-Assembly into Defined Dimeric and Higher-Order Structures

The self-assembly of this compound in solution and in the solid state is expected to be dominated by the formation of the carboxylic acid dimer. This dimerization is a robust and predictable process that serves as the foundational step for creating more complex structures. researchgate.netnih.gov

The ethyl group at the 4-position and the fluorine atoms at the 2- and 3-positions will influence how these dimeric units pack together.

The ethyl group adds steric bulk and introduces van der Waals interactions, which could favor specific packing motifs or potentially disrupt the close packing seen in simpler analogues like 2,3-difluorobenzoic acid. sigmaaldrich.com

The fluorine atoms, as mentioned, can participate in weak C-H···F hydrogen bonds, providing additional directional control over the assembly of the dimers into stacks or sheets.

By carefully controlling crystallization conditions, it may be possible to engineer different polymorphic forms (different crystal structures of the same compound), each with distinct physical properties, based on the subtle interplay of these strong and weak intermolecular forces.

Influence of Fluorine Substitution Patterns on Molecular Packing and Crystal Architecture

The crystal engineering of fluorinated organic molecules is a field of growing interest, as fluorine substitution can be used to fine-tune solid-state structures and properties. In the case of benzoic acids, the fluorine atom's high electronegativity and ability to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, are key factors in determining the supramolecular assembly.

Studies on analogous compounds, such as 2,3-difluorobenzoic acid, reveal a common motif where the carboxylic acid groups form hydrogen-bonded dimers. sigmaaldrich.com These dimers are then further organized in the crystal lattice through weaker interactions, including C-H⋯F and C-H⋯O contacts. The presence of multiple fluorine atoms can lead to a variety of packing arrangements, often resulting in the formation of cocrystals or solid solutions when crystallized with other benzoic acid derivatives. acs.org The geometric position of the fluorine atoms has been shown to be a critical factor in steering the transformation from a solid solution to a cocrystal. acs.org

The table below summarizes the key intermolecular interactions observed in the crystal structures of related fluorinated benzoic acids, which can be considered as a predictive model for the supramolecular chemistry of this compound.

Interaction TypeDescriptionPotential Role in this compound
O-H⋯O Hydrogen Bond Strong interaction between the carboxylic acid groups of two molecules, leading to the formation of centrosymmetric dimers.Highly likely to be the primary and most robust supramolecular synthon, forming the basic building block of the crystal structure.
C-H⋯F Interaction Weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom of a neighboring molecule.The presence of two fluorine atoms suggests these interactions will play a significant role in the three-dimensional packing of the dimers.
C-H⋯O Interaction Weak hydrogen bond between a carbon-bound hydrogen (from the aromatic ring or the ethyl group) and a carboxylic oxygen atom.These interactions are expected to provide additional stabilization to the crystal lattice.
π-π Stacking Interaction between the aromatic rings of adjacent molecules.The ethyl group may influence the offset of the stacking, potentially leading to varied packing motifs compared to unsubstituted difluorobenzoic acids.
Halogen Bonding Non-covalent interaction involving the fluorine atom as a halogen bond acceptor.While less common for fluorine, under certain geometric arrangements, these interactions could contribute to the overall crystal architecture.

Role as a Versatile Chemical Building Block in Non-Biological Organic Synthesis

Fluorinated aromatic carboxylic acids, including this compound, are highly valuable and versatile building blocks in the field of non-biological organic synthesis. The presence of fluorine atoms can impart unique chemical and physical properties to organic molecules, such as increased thermal stability, metabolic stability, and lipophilicity, which are highly desirable in medicinal chemistry, agrochemicals, and materials science.

Precursor for Complex Organic Scaffolds and Chemical Derivatives

This compound serves as a strategic precursor for the synthesis of more complex organic scaffolds and a wide array of chemical derivatives. The carboxylic acid functionality provides a reactive handle for a multitude of chemical transformations, while the substituted aromatic ring offers a template for the construction of intricate molecular architectures.

The general utility of benzoic acid and its derivatives in organic synthesis is well-established. wikipedia.org The carboxylic acid group can be readily converted into other functional groups such as esters, amides, acid halides, and alcohols, opening up a vast chemical space for derivatization. For instance, the conversion of a carboxylic acid to an ester, such as an ethyl ester, is a common transformation. globalscientificjournal.com

In the context of fluorinated compounds, the strategic placement of the ethyl and difluoro groups on the benzoic acid ring makes this compound a particularly interesting starting material. The electronic properties of the aromatic ring are significantly altered by the two electron-withdrawing fluorine atoms, which can influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

One important application of fluorinated benzoic acids is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. globalscientificjournal.com For example, substituted fluorobenzoic acids can be used as starting materials for the synthesis of quinolones, a class of antibacterial agents. google.com While specific examples utilizing this compound are not prevalent in the literature, its structural similarity to other fluorinated benzoic acids used in the synthesis of bioactive heterocycles suggests its potential in this area. For instance, 4-Fluoro-2-iodobenzoic acid is a known versatile building block for the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins. ossila.com

The following table outlines potential synthetic transformations of this compound to generate complex organic scaffolds.

Reaction TypeReagents and ConditionsResulting Scaffold/DerivativePotential Applications
Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ethyl 4-ethyl-2,3-difluorobenzoateIntermediate for further synthesis, fine chemical
Amidation Amine, Coupling Agent (e.g., DCC, EDC)N-substituted 4-ethyl-2,3-difluorobenzamideBioactive molecules, polymers
Acyl Halide Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)4-Ethyl-2,3-difluorobenzoyl chlorideHighly reactive intermediate for Friedel-Crafts acylation and other reactions
Reduction Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)(4-Ethyl-2,3-difluorophenyl)methanolIntermediate for further functionalization
Decarboxylative Coupling Transition Metal Catalyst, Coupling Partner1-Ethyl-2,3-difluoro-4-substituted benzene (B151609)Synthesis of complex aromatic compounds
Heterocycle Formation Various reagents depending on the target heterocycle (e.g., hydrazines for pyrazoles, anilines for quinolones)Fused or substituted heterocyclic systems containing the 4-ethyl-2,3-difluorophenyl moietyMedicinal chemistry, agrochemicals

Development of New Synthetic Methodologies Utilizing Fluorinated Aromatic Carboxylic Acids

The unique reactivity of fluorinated aromatic carboxylic acids has spurred the development of new synthetic methodologies. These methods often aim to leverage the electronic effects of the fluorine substituents to achieve novel transformations or to improve the efficiency and selectivity of existing reactions.

One area of active research is the development of novel fluorination and fluoroalkylation reactions where fluorinated building blocks are employed. While not directly a methodology utilizing the carboxylic acid, the synthesis of compounds like this compound itself is part of this broader effort to create a diverse toolbox of fluorinated starting materials for synthetic chemists.

Furthermore, decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis. In these reactions, the carboxylic acid group is extruded as carbon dioxide, and a new carbon-carbon or carbon-heteroatom bond is formed at its position. Fluorinated aromatic carboxylic acids can be valuable substrates in these reactions, as the electronic nature of the fluorinated ring can influence the rate and outcome of the decarboxylation and subsequent coupling steps.

The development of synthetic routes to complex molecules often requires the careful orchestration of multiple reactions. The availability of versatile building blocks like this compound allows chemists to design more efficient and convergent synthetic strategies. The presence of the fluorine atoms can also be exploited to direct reactions at other positions on the aromatic ring, a concept that is central to the development of new synthetic methodologies.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Fluorination Methodologies for Benzoic Acid Scaffolds

The synthesis of specifically substituted fluoroaromatics like 4-Ethyl-2,3-difluorobenzoic acid relies on precise and efficient fluorination methods. Historically, this has involved harsh reagents and conditions. However, the future points towards greener, more selective, and sustainable approaches for modifying benzoic acid scaffolds. numberanalytics.com The focus is on developing methods that are not only environmentally benign but also offer high regioselectivity and functional group tolerance. numberanalytics.comacs.org

Emerging strategies include:

Transition Metal-Catalyzed Fluorination : This approach uses catalysts based on metals like palladium or silver to facilitate the introduction of fluorine. acs.orgnumberanalytics.com These methods can be applied to readily available starting materials and are continually being refined to overcome challenges such as catalyst toxicity and the formation of isomeric byproducts. acs.org

Electrochemical Fluorination : Offering a reagent-free alternative, electrochemical methods use an electric current to drive the fluorination process. numberanalytics.com This technique is gaining traction as a sustainable and cost-effective way to synthesize fluorinated aromatics. numberanalytics.comnumberanalytics.com

Photocatalytic Fluorination : By using light to initiate the reaction, photocatalysis provides a mild and highly selective pathway for C-H bond fluorination on arene rings. numberanalytics.com This avoids the need for pre-functionalized starting materials, making the synthesis more direct and efficient. acs.org

Advanced Fluorinating Reagents : The development of novel reagents is crucial. For instance, dibenzothiophene (B1670422) sulfonium (B1226848) salts are being explored as effective leaving groups for aromatic fluorination, including for radiofluorination with fluorine-18. acs.org Similarly, reagents like acetyl hypofluorite (B1221730) have shown promise for the electrophilic fluorination of activated aromatic rings. acs.org

Table 1: Comparison of Emerging Fluorination Methodologies

MethodologyKey FeaturesPrimary AdvantageAssociated Challenge
Transition Metal-Catalyzed FluorinationUses palladium, copper, or silver catalysts to mediate C-F bond formation. acs.orgHigh regioselectivity and applicability to diverse substrates. numberanalytics.comPotential for metal contamination and catalyst cost/toxicity. acs.org
Electrochemical FluorinationAnodic oxidation of an aromatic substrate in the presence of a fluoride (B91410) source. numberanalytics.comSustainable, reagent-free, and scalable. numberanalytics.comRequires specialized equipment and optimization of reaction conditions.
Photocatalytic FluorinationUses light and a photocatalyst to generate reactive fluorine intermediates for C-H fluorination. numberanalytics.comMild reaction conditions and high selectivity. numberanalytics.comSubstrate scope can be limited by light absorption properties.
Advanced Reagents (e.g., Sulfonium Salts)Precursors like dibenzothiophene sulfonium salts act as leaving groups for nucleophilic fluorination. acs.orgEnables fluorination of electron-poor and non-activated rings. acs.orgRequires multi-step synthesis of the precursor. acs.org

Advanced Spectroscopic Characterization Techniques for In Situ and Dynamic Studies

Understanding the precise three-dimensional structure and dynamic behavior of molecules like this compound is critical for designing its applications. While standard techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for structural confirmation mdpi.com, the future lies in more advanced methods capable of providing real-time and high-resolution data.

A key area of development is the use of microwave spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This powerful technique allows for the detailed study of molecular conformations and the subtle non-covalent interactions, such as hydrogen bonding, that govern the properties of fluorinated benzoic acids. Such studies provide highly accurate spectroscopic parameters that can be benchmarked against quantum chemical calculations. This synergy between advanced spectroscopy and computation is essential for a deeper understanding of molecular dynamics.

Furthermore, techniques that allow for in situ monitoring of chemical reactions are becoming increasingly important. oxinst.com Real-time analysis of the synthesis of this compound derivatives can provide crucial insights into reaction mechanisms, kinetics, and the formation of intermediates, leading to optimized and more efficient synthetic processes.

Table 2: Advanced Spectroscopic Techniques for Fluorinated Benzoic Acids

TechniqueType of Information ProvidedApplication to this compound
1D/2D NMR SpectroscopyConnectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F). mdpi.comStandard structural elucidation and confirmation of synthesis.
CP-FTMW SpectroscopyPrecise rotational constants, molecular geometry, conformational analysis, and intermolecular interactions.Detailed structural analysis of the monomer and its complexes, studying dynamic processes.
In Situ Raman/IR SpectroscopyReal-time monitoring of vibrational modes of functional groups. oxinst.comOptimization of synthetic routes by tracking reactant consumption and product formation.
¹⁹F NMR SpectroscopyHighly sensitive to the local electronic environment of fluorine atoms. mdpi.comConfirming fluorine incorporation, studying electronic effects, and as a probe for binding interactions.

Enhanced Computational Modeling and Machine Learning Approaches for Predictive Molecular Design

Computational chemistry is shifting from being an explanatory tool to a predictive one. For molecules like this compound, this means moving beyond simple property calculations to designing novel derivatives with desired characteristics before they are ever synthesized in a lab.

Quantum mechanical methods, especially Density Functional Theory (DFT), are central to this effort. They are used to accurately predict molecular structures, electronic properties, and even NMR chemical shifts, which is particularly useful for fluorinated compounds. mdpi.com For instance, studies have identified specific DFT functionals, like M062X, that provide a good balance of accuracy and computational cost for optimizing the geometries of fluorine-containing molecules. mdpi.com

Predict Physicochemical Properties : ML can rapidly estimate properties like solubility, toxicity, and binding affinities for large virtual libraries of compounds derived from the this compound scaffold. pnnl.gov

Guide Synthesis : By predicting reaction outcomes and identifying optimal conditions, ML can accelerate the discovery of new synthetic routes.

Rationalize Chemical Trends : Unsupervised ML algorithms can classify and identify complex structure-property relationships that are not immediately obvious to human researchers. acs.org

Generate Novel Molecules : Deep learning models, such as variational autoencoders, can be used to generate new molecular structures with specific desired properties, using a known scaffold as a starting point. pnnl.gov

Table 3: Computational and Machine Learning Approaches in Molecular Design

ApproachObjectiveExample Application
Density Functional Theory (DFT)Calculate electronic structure, geometry, and molecular properties. mdpi.comPredicting the ¹⁹F NMR chemical shifts of this compound derivatives. mdpi.com
Machine Learning (Supervised)Predict properties based on training data. acs.orgDeveloping a model to predict the C-F bond dissociation energy to guide selective defluorination reactions. acs.org
Machine Learning (Unsupervised)Identify patterns and classify compounds in large datasets. acs.orgClustering derivatives of fluorinated benzoic acids based on structural features to identify novel scaffolds. acs.org
Generative Deep LearningDesign new molecules with optimized properties. pnnl.govGenerating novel inhibitor candidates based on the this compound core structure. pnnl.gov

Exploration of New Material Science Applications and Advanced Functional Molecules

The unique properties imparted by fluorine atoms—such as enhanced thermal stability, chemical resistance, and altered electronic character—make fluorinated aromatics like this compound attractive building blocks for new materials and functional molecules. numberanalytics.comyork.ac.uk While specific applications for this exact compound are still emerging, its structure suggests significant potential in several advanced areas.

The presence of the carboxylic acid group allows for its use in synthesizing a wide array of derivatives, such as esters and amides, or for its attachment to larger molecular frameworks. byjus.comlearncbse.in Research into related difluorobenzoic acid structures highlights their use as precursors for more complex functional molecules. For example, the synthesis of 4-(dihydroxyboranyl)-2,3-difluorobenzoic acid demonstrates how the core structure can be functionalized for use in cross-coupling reactions to build larger, more elaborate molecules. a2bchem.com

Future research will likely focus on leveraging the properties of the this compound scaffold in:

High-Performance Polymers : Incorporation into polymer chains could enhance properties like thermal stability and chemical resistance, making them suitable for demanding applications. york.ac.uk

Liquid Crystals : The polarity and rigidity of fluorinated aromatic rings are highly desirable in the design of liquid crystal displays. york.ac.uk

Organic Electronics : Fluorinated organic molecules are being investigated for use as soluble semiconductors and in other electronic components. mdpi.com

Bioactive Molecules : The difluorinated aromatic ring is a common motif in pharmaceuticals and agrochemicals, where fluorine is used to modulate properties like metabolic stability and binding affinity. york.ac.uk The this compound core could serve as a starting point for the discovery of new bioactive compounds.

Table 4: Potential Applications for this compound Derivatives

Application AreaRationale for UseExample Functional Molecule
Material ScienceFluorine imparts thermal stability, chemical resistance, and unique optical properties. york.ac.ukPolyesters or polyamides incorporating the difluorobenzoic acid moiety.
Liquid CrystalsThe rigid, polar nature of the fluorinated ring is beneficial for liquid crystal alignment. york.ac.ukEster derivatives designed for liquid crystal mixtures.
Medicinal ChemistryFluorine can enhance metabolic stability and receptor binding affinity. numberanalytics.comAmide derivatives synthesized as potential enzyme inhibitors.
Organic SynthesisThe carboxylic acid and fluorinated ring provide versatile handles for further functionalization.Boronic acid derivatives for use in Suzuki coupling reactions. a2bchem.com

Q & A

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodology :
  • COX-1/COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages.
  • NF-κB Luciferase Reporter Assay : Quantify suppression of inflammatory signaling pathways. Fluorinated benzoic acids may exhibit enhanced membrane permeability, improving intracellular target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.